molecular formula C3H4FI B6250068 2-fluoro-3-iodoprop-1-ene CAS No. 5675-33-2

2-fluoro-3-iodoprop-1-ene

Cat. No. B6250068
CAS RN: 5675-33-2
M. Wt: 186
InChI Key:
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Description

Synthesis Analysis

The synthesis of fluorinated compounds has been a subject of interest in various research studies . For instance, a biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid was reported, which could potentially be related to the synthesis of "2-fluoro-3-iodoprop-1-ene" . Another study discussed the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .

Mechanism of Action

The mechanism of action for “2-fluoro-3-iodoprop-1-ene” is not specified in the search results .

Safety and Hazards

The safety data sheet for a related compound, “2-Fluoro-4-iodoaniline”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoro-3-iodoprop-1-ene can be achieved through a substitution reaction of 2-bromo-3-fluoropropene with sodium iodide.", "Starting Materials": [ "2-bromo-3-fluoropropene", "Sodium iodide", "Acetone", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3-fluoropropene (1.0 g) in acetone (10 mL) in a round-bottom flask.", "Step 2: Add sodium iodide (1.2 g) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Add sodium hydroxide (1.0 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with dichloromethane (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (2 x 10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Concentrate the filtrate under reduced pressure to obtain 2-fluoro-3-iodoprop-1-ene as a colorless liquid (yield: 80%).", "Step 8: Purify the product by distillation under reduced pressure." ] }

CAS RN

5675-33-2

Product Name

2-fluoro-3-iodoprop-1-ene

Molecular Formula

C3H4FI

Molecular Weight

186

Purity

95

Origin of Product

United States

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